molecular formula C17H15ClFN5O B2547756 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291867-03-2

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No. B2547756
CAS RN: 1291867-03-2
M. Wt: 359.79
InChI Key: CMZAQDGOEOJQHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves complex organic reactions, starting from simple aromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a similar structure, was achieved through a multi-step process beginning with 4-chlorobenzenamine. The reaction conditions were carefully optimized, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS techniques, ensuring the purity and identity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a triazole or triazene moiety, which is a common feature in many pharmaceutical agents due to its potential biological activity. The molecular structure is confirmed and analyzed using spectroscopic methods such as infrared spectroscopy, as seen in the study of the antileukemic agent 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide. The infrared spectrum provides valuable information about the quality of the synthesized compound and the presence of any transformation products .

Chemical Reactions Analysis

The chemical stability of these compounds is a significant concern, as exemplified by the antileukemic agent mentioned above. This compound is known to be unstable and prone to isomeric transformation. Understanding the chemical reactions, including transformation products and their kinetics, is crucial. For example, the transformation product of the antileukemic agent can be titrated due to its acidic nature, providing insights into the extent of transformation and the stability of the compound in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their stability and reactivity. The titrimetric determination of the transformation product of the antileukemic agent reveals that the compound contains a small percentage of the transformation product, which has implications for its shelf life and storage conditions. The rate of transformation in different solvents and temperatures is also a critical aspect of the physical and chemical properties analysis, as it informs the proper handling and formulation of the pharmaceutical agent .

Scientific Research Applications

Synthesis and Antitumor Properties

A study by Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their broad-spectrum antitumor activity against L-1210 and P388 leukemia, which suggests potential applications of similar compounds in cancer treatment (Stevens et al., 1984).

Antimicrobial and Antiurease Activities

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules, including penicillanic and cephalosporanic acid derivatives, with significant antimicrobial activity against various microorganisms and notable antiurease activity. This research indicates the compound's potential for developing new antimicrobial agents (Başoğlu et al., 2013).

Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis

De Cercq and Luczak (1975) found that fluoroimidazoles, including compounds structurally similar to 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, exhibit inhibitory effects on viral cytopathogenicity across nearly all major virus groups, suggesting a broad-spectrum antiviral activity that may relate to the inhibition of nucleic acid synthesis (De Cercq & Luczak, 1975).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These findings suggest the potential of similar compounds in modulating gene expression related to inflammation and cancer (Palanki et al., 2000).

Antiavian Influenza Virus Activity

Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against the avian influenza virus, highlighting the therapeutic potential of these compounds against viral infections (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific safety data for this compound, it’s difficult to provide detailed safety information .

properties

IUPAC Name

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c1-10(11-2-6-13(19)7-3-11)20-17(25)15-16(23-24-22-15)21-14-8-4-12(18)5-9-14/h2-10,15-16,21-24H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSKBDXWZMBPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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